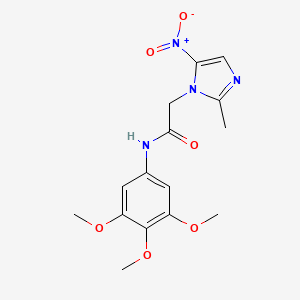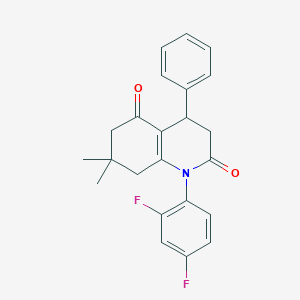
2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.
Nitration: The imidazole ring is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group.
Alkylation: The methyl group is introduced via an alkylation reaction using methyl iodide.
Acylation: The final step involves the acylation of the imidazole derivative with 3,4,5-trimethoxyphenylacetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, base (e.g., sodium hydroxide).
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Substituted Imidazoles: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: Imidazole derivatives are often used as ligands in coordination chemistry.
Synthesis: Used as intermediates in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Imidazole derivatives are known for their antimicrobial properties.
Enzyme Inhibitors: They can act as inhibitors for various enzymes.
Medicine
Anticancer Agents: Some imidazole derivatives have shown potential as anticancer agents.
Antifungal Agents: Used in the treatment of fungal infections.
Industry
Polymer Additives: Used as additives in the production of polymers.
Dyes and Pigments: Imidazole derivatives are used in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The trimethoxyphenyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole derivative with antimicrobial properties.
Tinidazole: Similar to metronidazole but with a longer half-life.
Ornidazole: Another nitroimidazole used for its antimicrobial effects.
Uniqueness
2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is unique due to the presence of the trimethoxyphenyl group, which may confer additional biological activity and improved pharmacokinetic properties compared to other nitroimidazole derivatives.
Properties
Molecular Formula |
C15H18N4O6 |
|---|---|
Molecular Weight |
350.33 g/mol |
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C15H18N4O6/c1-9-16-7-14(19(21)22)18(9)8-13(20)17-10-5-11(23-2)15(25-4)12(6-10)24-3/h5-7H,8H2,1-4H3,(H,17,20) |
InChI Key |
SWWYPEJZDKMRMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1CC(=O)NC2=CC(=C(C(=C2)OC)OC)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1H-benzotriazol-1-yloxy)methyl]-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11493999.png)
![4-chloro-N-[6,6-dimethyl-2,4-dioxo-1-(tetrahydrofuran-2-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide](/img/structure/B11494012.png)
![methyl 4-[1-(1H-indol-3-yl)-2-nitroethyl]benzoate](/img/structure/B11494013.png)
![N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitrophenyl)acetamide](/img/structure/B11494017.png)
![2-{[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(piperidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B11494025.png)

![Methyl 3-{[(4-cyclohexylphenyl)sulfonyl]amino}-4-(piperidin-1-yl)benzoate](/img/structure/B11494036.png)
![N-[4-(trifluoromethoxy)phenyl]-2-[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B11494038.png)
![2'-amino-1-methyl-2,5'-dioxo-1'-phenyl-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11494050.png)
![2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B11494053.png)
![8,9-diethoxy-4-[2-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11494056.png)

![Ethyl 4-(3-[2-(2-fluorophenyl)ethyl]-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11494066.png)
![methyl N-[(2-methyl-5-phenylfuran-3-yl)carbonyl]tryptophanate](/img/structure/B11494070.png)
